1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione
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Overview
Description
1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione is a chemical compound belonging to the isoquinolinequinone family
Preparation Methods
The synthesis of 1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione typically involves several steps. One common method starts with the catalytic reduction of 7-methoxy-6-methyl-8-nitroisoquinoline to produce 8-aminoisoquinoline. This intermediate is then oxidized using potassium nitrosodisulfonate (Fremy’s salt) to yield the desired isoquinolinequinone .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations often include the use of more efficient catalysts and reaction conditions to improve yield and reduce costs.
Chemical Reactions Analysis
1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to its hydroquinone form.
Substitution: The methoxy and cyano groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like Fremy’s salt and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione involves its interaction with various molecular targets. The compound’s quinone structure allows it to participate in redox reactions, which can disrupt cellular processes in microorganisms, leading to antimicrobial effects. Additionally, its ability to form reactive intermediates can be harnessed in chemical synthesis and material science applications.
Comparison with Similar Compounds
1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione is similar to other isoquinolinequinones such as:
Renierone: Another isoquinolinequinone with antimicrobial properties.
Mimosamycin: A naturally occurring antibiotic with a similar quinone structure.
Saframycins: A group of antibiotics with structural similarities to isoquinolinequinones.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
86433-72-9 |
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Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
7-methoxy-6-methyl-5,8-dioxoisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C12H8N2O3/c1-6-10(15)7-3-4-14-8(5-13)9(7)11(16)12(6)17-2/h3-4H,1-2H3 |
InChI Key |
ADTCOIHDNNOMEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CN=C2C#N)OC |
Origin of Product |
United States |
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